6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine 6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 951884-90-5
VCID: VC2117749
InChI: InChI=1S/C8H9BrN4/c1-2-10-8-12-11-7-4-3-6(9)5-13(7)8/h3-5H,2H2,1H3,(H,10,12)
SMILES: CCNC1=NN=C2N1C=C(C=C2)Br
Molecular Formula: C8H9BrN4
Molecular Weight: 241.09 g/mol

6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

CAS No.: 951884-90-5

Cat. No.: VC2117749

Molecular Formula: C8H9BrN4

Molecular Weight: 241.09 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine - 951884-90-5

Specification

CAS No. 951884-90-5
Molecular Formula C8H9BrN4
Molecular Weight 241.09 g/mol
IUPAC Name 6-bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Standard InChI InChI=1S/C8H9BrN4/c1-2-10-8-12-11-7-4-3-6(9)5-13(7)8/h3-5H,2H2,1H3,(H,10,12)
Standard InChI Key YZEOXYRILIORTM-UHFFFAOYSA-N
SMILES CCNC1=NN=C2N1C=C(C=C2)Br
Canonical SMILES CCNC1=NN=C2N1C=C(C=C2)Br

Introduction

Chemical Identity and Physical Properties

Chemical Identifiers

6-Bromo-N-ethyl- triazolo[4,3-a]pyridin-3-amine is characterized by several specific chemical identifiers that provide essential information for researchers working with this compound:

PropertyValue
CAS Number951884-90-5
Molecular FormulaC8H9BrN4
Molecular Weight241.09 g/mol
IUPAC Name6-bromo-N-ethyl- triazolo[4,3-a]pyridin-3-amine
Standard InChIInChI=1S/C8H9BrN4/c1-2-10-8-12-11-7-4-3-6(9)5-13(7)8/h3-5H,2H2,1H3,(H,10,12)
Standard InChIKeyYZEOXYRILIORTM-UHFFFAOYSA-N
Canonical SMILESCCNC1=NN=C2N1C=C(C=C2)Br
PubChem Compound ID26370186

Table 1: Chemical Identifiers of 6-Bromo-N-ethyl- triazolo[4,3-a]pyridin-3-amine

Physical Properties

While comprehensive physical property data specifically for 6-Bromo-N-ethyl- triazolo[4,3-a]pyridin-3-amine is limited in the available literature, some properties can be inferred from structurally related compounds:

PropertyValueNotes
Physical StateLikely solid at room temperatureBased on related triazolopyridine compounds
ColorNot specifically documented-
DensityEstimated 1.9-2.1 g/cm³Based on related compounds with similar structural features
Melting PointNot specifically documentedRelated compounds show melting points in the 150-160°C range
Boiling PointNot specifically documented-
SolubilityLikely soluble in common organic solvents (DMSO, DMF, dichloromethane)Based on similar heterocyclic compounds
LogPNot specifically documented but likely positive due to bromine and ethyl groups-

Table 2: Estimated Physical Properties of 6-Bromo-N-ethyl- triazolo[4,3-a]pyridin-3-amine

Comparison with Related Compounds

Understanding the relationship between 6-Bromo-N-ethyl- triazolo[4,3-a]pyridin-3-amine and structurally related compounds provides valuable context for researchers:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference from Target Compound
6-Bromo-N-ethyl- triazolo[4,3-a]pyridin-3-amineC8H9BrN4241.09Reference compound
6-Bromo-3-ethyl- triazolo[4,3-a]pyridineC8H8BrN3226.08Ethyl directly attached to position 3 instead of ethylamino group
6-Bromo triazolo[4,3-a]pyridin-3-amineC6H5BrN4213.03Lacks ethyl group on amino substituent
6-Bromo- triazolo[4,3-a]pyridin-3(2H)-oneC6H4BrN3O214.02Contains carbonyl group instead of amino group
6-Bromo- triazolo[4,3-a]pyridineC6H4BrN3198.02Lacks substituent at position 3
6-Bromo- triazolo[4,3-a]pyridin-8-amineC6H5BrN4213.03Amino group at position 8 instead of ethylamino at position 3

Table 3: Comparison of 6-Bromo-N-ethyl- triazolo[4,3-a]pyridin-3-amine with Related Compounds

Structural Characteristics

Molecular Structure

6-Bromo-N-ethyl- triazolo[4,3-a]pyridin-3-amine features a bicyclic heterocyclic system composed of a 1,2,4-triazole ring fused to a pyridine ring. This fusion creates a rigid planar scaffold that positions the substituents in specific spatial orientations. The key structural elements include:

  • A bromine atom at the 6-position of the pyridine ring, which introduces specific electronic effects and steric properties to the molecule. The bromine atom is relatively large and electronegative, influencing the electron distribution within the aromatic system.

  • An ethylamino group (-NHCH2CH3) at the 3-position of the triazole ring, which introduces both hydrogen bonding capabilities and a degree of conformational flexibility to the molecule. This functional group can act as both a hydrogen bond donor and acceptor in interactions with biological targets.

  • The fused triazolopyridine core, which contains multiple nitrogen atoms capable of participating in various types of interactions, including hydrogen bonding, coordination with metal ions, and acid-base interactions. The nitrogen atoms also influence the electronic properties of the aromatic system.

Electronic Properties

The electronic properties of 6-Bromo-N-ethyl- triazolo[4,3-a]pyridin-3-amine are influenced by several factors:

  • The bromine atom at position 6 creates an electron-withdrawing effect through both inductive and resonance mechanisms, potentially making the pyridine ring more electron-deficient.

  • The triazole ring contains multiple nitrogen atoms, which affect the electron distribution and aromaticity of the system. The nitrogen atoms introduce electron-withdrawing effects and create regions of electron density that can participate in interactions.

  • The ethylamino group at position 3 contributes electron density to the triazole ring through resonance, potentially influencing the reactivity and binding properties of the molecule.

The combination of these electronic effects creates a molecule with a distinct electronic profile that can influence its chemical reactivity and potential interactions with biological targets.

Chemical Reactivity

The chemical reactivity of 6-Bromo-N-ethyl- triazolo[4,3-a]pyridin-3-amine can be predicted based on its structural features and the known reactivity patterns of similar heterocyclic compounds.

Reactivity Centers

The compound contains several potential sites for chemical reactions:

  • The bromine atom at the 6-position represents a reactive site for various transformations:

    • It can participate in nucleophilic aromatic substitution reactions

    • It serves as a functional handle for metal-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira, etc.)

    • It may undergo halogen-metal exchange reactions with strong bases

  • The ethylamino group at the 3-position provides opportunities for:

    • N-acylation reactions to form amide derivatives

    • N-alkylation reactions for further functionalization

    • Potential oxidation or reduction reactions

  • The nitrogen atoms in the triazole ring can act as:

    • Nucleophiles in certain reactions

    • Sites for coordination with metal ions

    • Participants in acid-base reactions

Stability Considerations

Based on the structure, 6-Bromo-N-ethyl- triazolo[4,3-a]pyridin-3-amine is likely to exhibit the following stability characteristics:

  • Thermal Stability: Likely stable at room temperature and under moderate heating conditions

  • Chemical Stability: Potentially sensitive to strong oxidizing or reducing agents

  • Photostability: May be sensitive to light due to the presence of bromine and the heterocyclic system

  • pH Stability: Likely stable under mildly acidic and basic conditions, but potentially reactive under strongly acidic or basic conditions

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 6-Bromo-N-ethyl- triazolo[4,3-a]pyridin-3-amine and related compounds can provide insights into how structural modifications might influence biological activity.

Table 4: Structure-Activity Relationships of Key Structural Elements

Comparison with Related Bioactive Compounds

The structural similarities and differences between 6-Bromo-N-ethyl- triazolo[4,3-a]pyridin-3-amine and related compounds can provide valuable insights into potential structure-activity relationships:

  • The presence of an ethylamino group at position 3 versus a direct ethyl substituent (as in 6-Bromo-3-ethyl- triazolo[4,3-a]pyridine) introduces different hydrogen bonding capabilities and electronic properties, potentially affecting interactions with biological targets.

  • The presence of the bromine at position 6 is a common feature across several related compounds, suggesting its importance in the activity profile of these molecules. The bromine may serve as a key recognition element for specific biological interactions.

  • Variations in the substituent at position 3 (ethylamino, amino, carbonyl, etc.) likely result in different biological activity profiles, highlighting the importance of this position in determining the compound's interactions with biological systems.

Current Research Status and Future Directions

Current Knowledge Status

The current knowledge about 6-Bromo-N-ethyl- triazolo[4,3-a]pyridin-3-amine appears to be limited in the available literature, with sparse documentation of its specific properties, synthesis, and biological activities. The compound is available from commercial suppliers for research purposes, suggesting interest in its potential applications.

Knowledge Gaps

Several knowledge gaps exist regarding this compound:

  • Detailed physical property data specific to this compound

  • Optimized synthesis protocols and yields

  • Comprehensive biological activity profiles

  • Structure-activity relationships in comparison to closely related derivatives

  • Specific mechanism of action in biological systems, if any

  • Long-term stability and degradation pathways

  • Comprehensive toxicological profile

Future Research Directions

Future research on 6-Bromo-N-ethyl- triazolo[4,3-a]pyridin-3-amine might focus on:

  • Development of efficient and scalable synthesis methods with detailed protocols and characterization data

  • Comprehensive characterization of physical and chemical properties, including solubility profiles, stability studies, and complete spectroscopic characterization

  • Screening for biological activities across multiple target systems to identify potential applications in drug discovery

  • Exploration of structure-activity relationships through systematic modification of key structural elements

  • Investigation of potential applications in materials science, such as coordination chemistry and functional materials

  • Detailed mechanistic studies of its interactions with biological targets, if biological activity is identified

  • Development of analytical methods for its detection and quantification in various matrices

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